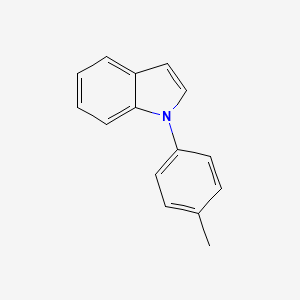
N-(4-methylphenyl)indole
描述
“N-(4-methylphenyl)indole” is a compound that belongs to the class of indole derivatives. Indole derivatives are an essential class of structurally diverse fungal secondary metabolites . They generally appear to be restricted to a limited number of fungi, such as Penicillium, Aspergillus, Claviceps, and Epichloe species . These compounds share a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .
Synthesis Analysis
The synthesis of “N-(4-methylphenyl)indole” can be achieved through N-methylation of amides and related compounds . A safe, nontoxic, and easy-to-handle reagent for this process is phenyl trimethylammonium iodide (PhMe3NI) . This method has been expanded to N-ethylation using PhEt3NI . The process is characterized by its high yields of up to 99%, high functional group tolerance, and excellent monoselectivity for amides .Molecular Structure Analysis
Indole derivatives, including “N-(4-methylphenyl)indole”, share a common core structure consisting of indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .Chemical Reactions Analysis
The chemical reactions involving “N-(4-methylphenyl)indole” include N-methylation of amides and related compounds . This process uses phenyl trimethylammonium iodide (PhMe3NI) as a reagent . The method has been expanded to N-ethylation using PhEt3NI . The reaction is characterized by its high yields, high functional group tolerance, and excellent monoselectivity for amides .安全和危害
Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used when handling this compound .
未来方向
Indole derivatives, including “N-(4-methylphenyl)indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
属性
CAS 编号 |
167283-32-1 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)indole |
InChI |
InChI=1S/C15H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 |
InChI 键 |
ROVUACXZYQYJQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(R)-Cyclopropyl(4-nitrophenyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B8694159.png)

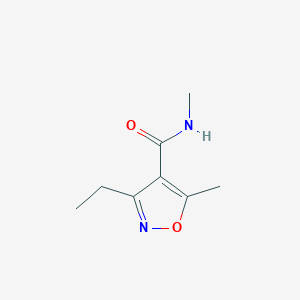
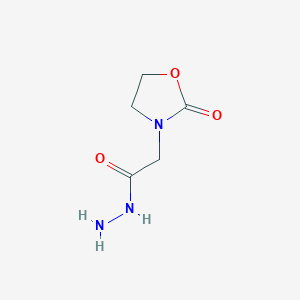
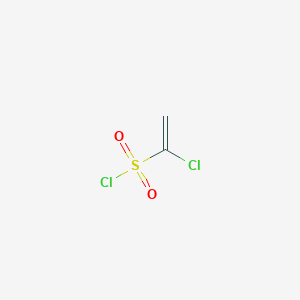
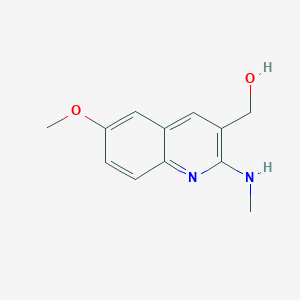
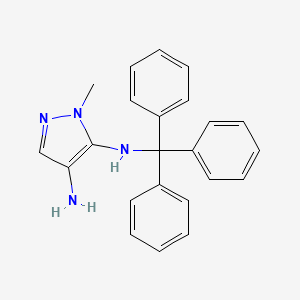
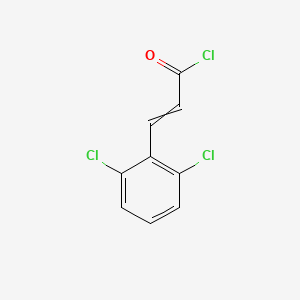
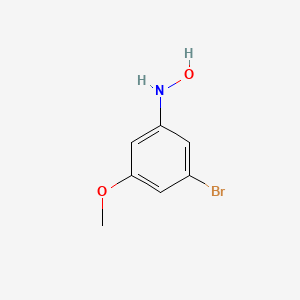
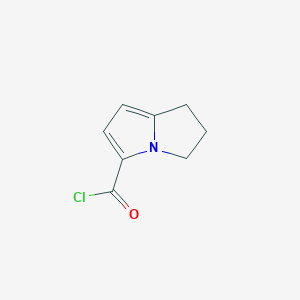
![6-[(3-Fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B8694264.png)
